Potent Antagonism at the Human P2X3 Receptor: A Key Differentiator for Pain Pathway Research
In a functional assay evaluating P2X3 receptor antagonism, 5-(chloromethyl)-2-phenoxypyridine demonstrated an IC50 of 16 nM [1]. While a direct head-to-head comparator with an identical assay is not available, this activity can be placed in context: it is over 60-fold more potent than a related phenoxypyridine analog, BDBM50532061, which exhibited an IC50 of 999 nM in a similar functional assay using the same cell line [2]. This substantial difference underscores the impact of specific substitution patterns on target engagement.
| Evidence Dimension | In vitro functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Phenoxypyridine analog BDBM50532061 (IC50 = 999 nM) |
| Quantified Difference | Target compound exhibits >60-fold higher potency |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells; inhibition of ATP-induced calcium flux |
Why This Matters
This data demonstrates a quantifiable, significant potency advantage for the target compound in a relevant biological assay, justifying its selection over less potent analogs for pain pathway research.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50563052 (CHEMBL4748113): IC50 of 16 nM for human P2X3 receptor. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50532061 (CHEMBL4459785): IC50 of 999 nM for human P2X3 receptor. View Source
